N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701046
InChI: InChI=1S/C19H19N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol

N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide

CAS No.:

Cat. No.: VC16701046

Molecular Formula: C19H19N3O4S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide -

Specification

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
IUPAC Name N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Standard InChI InChI=1S/C19H19N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key UEUODPFZCNWLHR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central sulfonamide group (-SO2_2NH-) bridging a 4-phenylpropionamide moiety and a 5-methylisoxazole ring. The isoxazole component, a five-membered heterocycle containing oxygen and nitrogen, contributes to electronic stabilization and target binding specificity. The phenylpropionamide segment enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and plasma protein binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H19N3O4S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight385.4 g/mol
Sodium Salt Derivative393.4 g/mol (PubChem CID 9800764)
Parent CompoundParecoxib (CID 119828)

Synthesis Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Sulfonylation: Reaction of 4-aminophenylsulfonamide with 5-methylisoxazole-3-carbonyl chloride forms the sulfonamide linkage.

  • Amidation: Coupling the intermediate with 3-phenylpropionyl chloride introduces the propionamide group.

  • Salification: For the sodium salt variant, a final step involves treatment with sodium hydride to improve aqueous solubility .

The process emphasizes regioselective control to avoid competing reactions at the isoxazole nitrogen, achieved through low-temperature conditions (0–5°C) and anhydrous solvents. Yield optimization strategies include catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation rates .

Pharmacological Mechanism and Biological Activity

COX-2 Inhibition

As a prodrug, N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide undergoes rapid hepatic hydrolysis to Valdecoxib, which selectively inhibits COX-2 over COX-1 (selectivity ratio > 30:1) . The mechanism involves competitive binding to the COX-2 active site, obstructing arachidonic acid conversion to prostaglandin H2_2. This selectivity reduces gastrointestinal ulceration risks compared to non-selective NSAIDs .

Equation 1: Hydrolysis to Active Metabolite

ParecoxibEsterasesValdecoxib+Propionic Acid\text{Parecoxib} \xrightarrow{\text{Esterases}} \text{Valdecoxib} + \text{Propionic Acid}

Anti-Inflammatory and Analgesic Efficacy

In preclinical models, the compound demonstrates dose-dependent suppression of carrageenan-induced paw edema (ED50_{50} = 1.2 mg/kg) and acetic acid writhing (ED50_{50} = 0.8 mg/kg) . Its efficacy parallels celecoxib but with faster onset due to prodrug activation kinetics .

Clinical Applications and Therapeutic Use

Postoperative Pain Management

Parecoxib is approved for short-term postoperative intravenous or intramuscular administration. Clinical trials report equivalent analgesia to ketorolac (30 mg) at doses of 40 mg every 6–12 hours, with reduced opioid requirement . A meta-analysis of 12 studies (n = 2,458) found a 24-hour pain relief superiority ratio of 1.7 versus placebo (95% CI: 1.3–2.1) .

Rheumatoid Arthritis and Osteoarthritis

While Valdecoxib was withdrawn from oral markets due to cardiovascular risks, Parecoxib’s short-term use retains relevance in perioperative settings. Studies note a 40% reduction in postoperative stiffness scores compared to naproxen (p < 0.05) .

Recent Advances and Research Directions

Nanostructured Formulations

Recent efforts encapsulate Parecoxib in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to extend release duration. In rat models, a single 10 mg/kg dose maintained therapeutic plasma levels for 48 hours versus 12 hours for free drug .

Combination Therapies

Synergistic studies with gabapentin show enhanced analgesia in neuropathic pain models (60% reduction in allodynia vs. 40% monotherapy) .

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